![molecular formula C19H18N4O3 B2513609 N-(2,3-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide CAS No. 2034454-68-5](/img/structure/B2513609.png)
N-(2,3-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its ability to generate reactive oxygen species (ROS) and induce oxidative stress.
Scientific Research Applications
Antitumor Properties of Imidazole Derivatives
Imidazole derivatives, including structures similar to N-(2,3-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, have shown promising antitumor activity. Various derivatives have been studied for their potential in cancer treatment, with some showing effectiveness in preclinical testing stages. These compounds are of significant interest for developing new antitumor drugs and understanding compounds with diverse biological properties (Iradyan et al., 2009).
Carcinogenicity and Metabolic Studies
Certain imidazole derivatives have been observed to induce various types of tumors in animal models. Chronic administration in rats, for example, led to thymic and mammary tumors. The metabolic pathways and the potential carcinogenic properties of these compounds have been extensively studied. The findings indicate that these compounds may act similarly to other carcinogenic substances, providing insights into their mechanisms of action and potential risks (Beal et al., 1975).
Potential for Antimicrobial Activity
Antituberculosis Properties
Research on imidazo[1,2-a]pyridine derivatives, which are structurally related to N-(2,3-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, has indicated potential for treating tuberculosis. These compounds have shown strong antimicrobial activity against Mycobacterium tuberculosis both in vitro and in mouse infection models. One particular derivative significantly reduced the bacterial burden in lungs and spleens, comparable to first-line antituberculosis drugs. This suggests that these derivatives could be potent candidates for tuberculosis treatment, especially in combination with standard drugs (Cheng et al., 2014).
Exploration of Other Biological Properties
Potential in Serotonin Receptor Antagonism
Imidazole derivatives have also been explored for their potential to act as serotonin-3 (5-HT3) receptor antagonists. This research is part of efforts to find compounds that can effectively regulate serotonin activity, which is crucial in various physiological processes. Detailed structure-activity relationship studies have led to the identification of potent 5-HT3 receptor antagonists based on the imidazole structure (Harada et al., 1995).
Exploration in Lipid-Lowering Activity
Imidazole-5-carboxamide derivatives have been tested for their anti-hyperlipidemic activity, demonstrating significant reductions in plasma levels of triglycerides, low-density lipoprotein, and total cholesterol in hyperlipidemic models. This suggests the potential of these compounds in treating conditions related to lipid metabolism (Jasim et al., 2018).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-4-3-5-17(14(13)2)21-19(24)18-11-22(12-20-18)10-15-6-8-16(9-7-15)23(25)26/h3-9,11-12H,10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDPNXOFPAPNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.